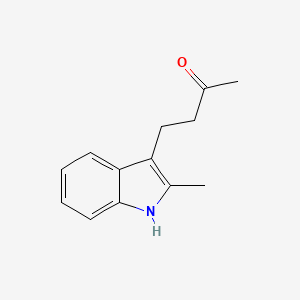

2-Butanone, 4-(2-methyl-1H-indol-3-yl)-

Description

Chemical Identity and Properties 2-Butanone, 4-(2-methyl-1H-indol-3-yl)- (CAS 102948-71-0) is an indole-derived ketone with the molecular formula C₁₃H₁₅NO and a molecular weight of 201.27 g/mol . The compound features a 2-methylindole moiety linked to the 4-position of a butanone backbone. Indole derivatives are renowned for their biological relevance, particularly in medicinal chemistry, due to their structural similarity to tryptophan and serotonin .

Properties

IUPAC Name |

4-(2-methyl-1H-indol-3-yl)butan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-9(15)7-8-11-10(2)14-13-6-4-3-5-12(11)13/h3-6,14H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEQNFPABZYMPFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)CCC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90472151 | |

| Record name | 2-Butanone, 4-(2-methyl-1H-indol-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102948-71-0 | |

| Record name | 2-Butanone, 4-(2-methyl-1H-indol-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanone, 4-(2-methyl-1H-indol-3-yl)- typically involves the construction of the indole ring followed by the introduction of the butanone group. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring. Subsequent alkylation and acylation steps introduce the butanone group and the methyl substituent.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Butanone, 4-(2-methyl-1H-indol-3-yl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

2-Butanone, 4-(2-methyl-1H-indol-3-yl)- has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s indole structure makes it a candidate for studying biological processes and interactions, particularly those involving indole-binding proteins.

Medicine: Indole derivatives are known for their pharmacological properties, and this compound may be investigated for potential therapeutic applications, such as anticancer or antimicrobial activities.

Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 2-Butanone, 4-(2-methyl-1H-indol-3-yl)- involves its interaction with specific molecular targets. The indole ring can bind to various receptors or enzymes, influencing biological pathways. For example, it may interact with proteins involved in cell signaling or metabolic processes, leading to changes in cellular activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2-Butanone, 4-(2-methyl-1H-indol-3-yl)- can be contextualized by comparing it to analogous indole-containing compounds. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Indole Derivatives

Key Differences and Implications

Substituent Effects on Reactivity and Bioactivity

- The brominated analog (CAS 474.196 g/mol) exhibits increased molecular weight and halogen presence, which may enhance lipophilicity and interaction with biological targets via halogen bonding . This contrasts with the parent compound, which lacks halogens and is smaller, suggesting differences in pharmacokinetics.

- The acetic acid derivative introduces a carboxylic acid group, enabling hydrogen bonding and salt formation, which are critical for solubility and drug delivery .

Functional Group Modifications The propenoic acid derivative (S18) replaces the ketone with an α,β-unsaturated acid, enabling Michael addition reactions and conjugation with biomolecules. This modification is leveraged in HDAC inhibitor development . The methoxyphenyl-butanone hybrid (CAS 307.39 g/mol) combines aromatic methoxy groups with a butyl chain, enhancing receptor-binding specificity in cannabinoid research .

Synthetic Utility Unlike the dimeric brominated compound , the parent 2-butanone derivative lacks steric hindrance, making it more amenable to further synthetic modifications. The tert-butylamino group in the acetic acid derivative provides steric protection and metabolic stability, a feature absent in the simpler ketone structure.

Q & A

Basic: How can researchers optimize the synthesis of 2-Butanone, 4-(2-methyl-1H-indol-3-yl)- to improve yield and purity?

Answer:

Synthetic optimization requires systematic variation of reaction parameters. Key steps include:

- Catalyst Screening : Test palladium-, copper-, or enzyme-based catalysts for cross-coupling reactions, as indole derivatives often require metal-mediated coupling .

- Solvent Selection : Compare polar aprotic solvents (e.g., DMF, DMSO) versus non-polar solvents (e.g., toluene) to assess their impact on reaction kinetics and byproduct formation .

- Temperature Control : Use gradient heating (e.g., 60–120°C) to identify optimal conditions for intermediate stability.

- Purification : Employ column chromatography with silica gel or reverse-phase HPLC, monitoring purity via TLC or LC-MS.

Basic: What spectroscopic methods are most reliable for characterizing the structure of 2-Butanone, 4-(2-methyl-1H-indol-3-yl)-?

Answer:

A multi-technique approach is critical:

- NMR Spectroscopy : - and -NMR to confirm the indole methyl group (δ 2.5–3.0 ppm) and ketone carbonyl (δ 200–210 ppm) .

- X-ray Crystallography : Resolve crystal structures using programs like SHELXL for precise bond-length and angle measurements .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns.

Basic: How can preliminary biological activity screening be designed for this compound?

Answer:

Initial screening should focus on:

- Target Selection : Prioritize receptors/enzymes associated with indole derivatives (e.g., serotonin receptors, cytochrome P450) .

- Assay Design : Use fluorescence-based binding assays or enzymatic inhibition tests (e.g., IC determination).

- Controls : Include known inhibitors (e.g., ketoconazole for CYP450) and negative controls to validate specificity .

Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in reported bioactivity data for similar indole derivatives?

Answer:

SAR strategies include:

- Functional Group Modulation : Compare analogs with/without the 2-methyl group on indole or variations in the butanone moiety to assess impact on activity .

- Data Normalization : Account for assay variability (e.g., cell line differences) by normalizing IC values against reference compounds.

- Meta-Analysis : Aggregate data from PubChem or crystallographic databases (e.g., CCDC) to identify trends in bioactivity vs. structural features .

Advanced: What computational methods are effective for predicting the binding affinity of this compound to biological targets?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., serotonin receptors), focusing on indole’s aromatic stacking and hydrogen bonding .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .

- QSAR Modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors .

Advanced: How can researchers address discrepancies in crystallographic data during structure refinement?

Answer:

- Validation Tools : Use SHELXL’s built-in checks for bond-length outliers and thermal displacement parameters .

- Twinned Data Analysis : Apply the TwinRotMat algorithm in SHELXL to refine twinned crystals, common in indole derivatives .

- Cross-Validation : Compare results with similar structures in the Cambridge Structural Database (CSD) .

Advanced: What advanced NMR techniques can elucidate dynamic behavior in solution?

Answer:

- NOESY/ROESY : Identify through-space interactions to confirm intramolecular hydrogen bonding or π-π stacking .

- Variable-Temperature NMR : Probe conformational flexibility by analyzing signal broadening at elevated temperatures.

- -Labeling : Enhance indole nitrogen signal resolution for studying tautomerism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.